FtsZ-IN-9

Description

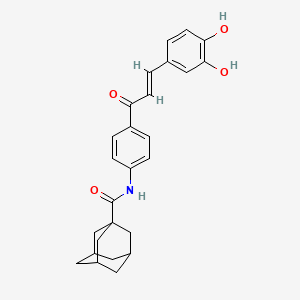

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27NO4 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-[4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C26H27NO4/c28-22(7-1-16-2-8-23(29)24(30)12-16)20-3-5-21(6-4-20)27-25(31)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-8,12,17-19,29-30H,9-11,13-15H2,(H,27,31)/b7-1+ |

InChI Key |

IAEGEBQBPTWKEV-LREOWRDNSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)/C=C/C5=CC(=C(C=C5)O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)C=CC5=CC(=C(C=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of FtsZ Inhibitors: A Technical Guide on PC190723

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "FtsZ-IN-9" is not documented in publicly available scientific literature. This guide utilizes the well-characterized FtsZ inhibitor, PC190723 , as a representative example to detail the mechanism of action of a potent FtsZ-targeting antibacterial agent. The data and methodologies presented herein are based on published studies of PC190723.

Executive Summary

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin. FtsZ is a GTPase that polymerizes to form the Z-ring at the bacterial division site, which is essential for cytokinesis. Inhibition of FtsZ function leads to a failure of cell division and subsequent bacterial death. This document provides a detailed technical overview of the mechanism of action of PC190723, a potent inhibitor of FtsZ, to serve as a comprehensive guide for researchers in the field of antibacterial drug discovery.

Core Mechanism of Action of PC190723

PC190723 is a bactericidal cell division inhibitor that specifically targets FtsZ.[1][2] Its primary mechanism of action is the stabilization of FtsZ polymers.[1][2][3] This is in contrast to inhibitors that prevent polymerization. By binding to FtsZ, PC190723 enhances the assembly of FtsZ into filaments and promotes their bundling.[1][2] This stabilization of the FtsZ polymers disrupts their dynamic nature, which is crucial for the proper function of the Z-ring during cell division.[4] The biochemical effect of PC190723 on FtsZ is analogous to the action of the anticancer drug paclitaxel (Taxol) on eukaryotic tubulin, where it stabilizes microtubules and arrests cell division.[1][2]

Binding Site and Molecular Interactions

PC190723 binds to a specific allosteric site on FtsZ known as the interdomain cleft, located between the N-terminal and C-terminal domains.[4][5][6] This binding site is distinct from the GTP-binding pocket.[4][6] Crystal structures of Staphylococcus aureus FtsZ in complex with PC190723 have revealed that the inhibitor binds in a groove created by the C-terminal end of the core helix H7 and the C-terminal β-sheet.[4][5][6] The binding of PC190723 induces a conformational change in FtsZ that favors the polymerized state.[5][7] This specific binding pocket is analogous to the paclitaxel binding site on β-tubulin.[1][8]

The following diagram illustrates the proposed mechanism of action of PC190723.

Caption: Mechanism of FtsZ inhibition by PC190723.

Effects on FtsZ Polymerization and GTPase Activity

PC190723 promotes the polymerization of FtsZ at concentrations where the protein would normally remain monomeric.[5][7] It reduces the critical concentration required for FtsZ assembly.[4] Light scattering assays and electron microscopy have demonstrated that in the presence of PC190723, FtsZ forms stabilized protofilaments, which further associate into bundles and ribbons.[1][2]

The effect of PC190723 on the GTPase activity of FtsZ is dependent on the bacterial species. For Bacillus subtilis and Staphylococcus aureus FtsZ, PC190723 reduces the rate of GTP hydrolysis.[1][2] In contrast, for Escherichia coli FtsZ, which is not susceptible to the antibacterial effects of PC190723, an enhancement of GTPase activity has been observed, although some binding does occur.[3][9]

Quantitative Data

The following tables summarize the key quantitative parameters of PC190723 activity.

Table 1: In Vitro Activity of PC190723 against FtsZ

| Parameter | Species | Value | Reference |

| Apparent Affinity (Kd) | B. subtilis FtsZ | ~10 µM | [1] |

| Critical Concentration for Polymerization | B. subtilis FtsZ with PC190723 | ~1 µM | [1] |

| GTPase Activity | B. subtilis FtsZ | Partial inhibition | [1] |

| GTPase Activity | S. aureus FtsZ | Inhibition | [4] |

| GTPase Activity | E. coli FtsZ | 2-fold enhancement | [3] |

Table 2: Antibacterial Activity of PC190723

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis 168 | 0.5 µg/mL | [10] |

| Staphylococcus aureus 29213 | 0.5 µg/mL | [10] |

| Methicillin-resistant S. aureus (MRSA) | Potent activity | [11] |

| Escherichia coli 25922 | >128 µg/mL | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FtsZ inhibitors like PC190723.

FtsZ Polymerization Light Scattering Assay

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into larger polymers.

Protocol:

-

Protein Preparation: Purified FtsZ is pre-cleared by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates.[12]

-

Reaction Mixture: A typical reaction mixture contains FtsZ (e.g., 12 µM) in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).[12][13] The inhibitor (PC190723) or DMSO (vehicle control) is added to the desired final concentration.

-

Initiation of Polymerization: The reaction is initiated by the addition of GTP to a final concentration of 1-2 mM.[12][13]

-

Measurement: Light scattering is monitored at a 90-degree angle using a fluorometer with both excitation and emission wavelengths set to 350 nm. Measurements are taken at regular intervals (e.g., every 15 seconds) for a specified duration (e.g., 10-20 minutes).

The following diagram illustrates the experimental workflow for the light scattering assay.

Caption: Workflow for FtsZ Polymerization Light Scattering Assay.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization and dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate.[10]

Protocol:

-

Reaction Setup: FtsZ (e.g., 3 µM) is incubated with the inhibitor (PC190723) at various concentrations in a suitable buffer (e.g., 50 mM MOPS, pH 6.5, 200 mM KCl, 5 mM MgCl2) at room temperature for 30 minutes.[10]

-

Initiation: The reaction is started by the addition of GTP to a final concentration of 250 µM.[10]

-

Time Points: Aliquots of the reaction are taken at different time points and the reaction is stopped by adding a solution that chelates Mg2+ (e.g., EDTA).

-

Phosphate Detection: A malachite green reagent is added to the quenched reaction aliquots. The reagent forms a colored complex with the inorganic phosphate released from GTP hydrolysis.

-

Measurement: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer or plate reader.

-

Quantification: The amount of phosphate released is determined by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

FtsZ Polymer Sedimentation Assay

This assay is used to quantify the amount of polymerized FtsZ under different conditions by separating the polymer fraction (pellet) from the soluble monomer/oligomer fraction (supernatant) via centrifugation.

Protocol:

-

Polymerization Reaction: FtsZ is polymerized as described in the light scattering assay (section 4.1) in the presence or absence of the inhibitor.[12][13]

-

Centrifugation: The reaction mixture is centrifuged at high speed (e.g., 386,000 x g for 80 minutes) to pellet the FtsZ polymers.[1]

-

Separation: The supernatant is carefully removed from the pellet.

-

Analysis: The amount of FtsZ in the supernatant and the pellet (resuspended in buffer) is quantified. This can be done by SDS-PAGE followed by densitometry or by high-performance liquid chromatography (HPLC).[1]

Electron Microscopy of FtsZ Polymers

This technique allows for the direct visualization of FtsZ polymer morphology in the presence and absence of an inhibitor.

Protocol:

-

Sample Preparation: FtsZ is polymerized as described in the light scattering assay (section 4.1).

-

Grid Preparation: A small aliquot of the polymerization reaction is applied to a carbon-coated copper grid.

-

Negative Staining: The grid is washed and then stained with a heavy metal salt solution (e.g., 2% uranyl acetate) to enhance contrast.

-

Imaging: The grid is air-dried and then imaged using a transmission electron microscope (TEM).

Conclusion

PC190723 represents a class of FtsZ inhibitors with a distinct mechanism of action involving the hyper-stabilization of FtsZ polymers. This leads to the disruption of the dynamic Z-ring, a critical component of the bacterial cell division machinery, ultimately resulting in bacterial cell death. The detailed understanding of its interaction with FtsZ, supported by robust quantitative data and well-established experimental protocols, provides a solid foundation for the rational design and development of new antibacterial agents targeting this essential protein. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to discover and characterize novel FtsZ inhibitors.

References

- 1. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

The Discovery and Synthesis of FtsZ Inhibitor PC190723: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of the potent FtsZ inhibitor, PC190723. This document is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Introduction to FtsZ as an Antibacterial Target

Filamenting temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that plays a crucial role in cell division. It is a structural homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the future site of cell division. The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell scission. Due to its essentiality and conservation across a wide range of bacterial species, coupled with significant structural differences from its eukaryotic homolog tubulin, FtsZ has emerged as a promising target for the development of novel antibacterial agents.

Discovery of PC190723

The discovery of PC190723 was the result of a lead optimization program starting from the weakly active FtsZ inhibitor, 3-methoxybenzamide (3-MBA).[1][2] Initial screening identified 3-MBA as an inhibitor of bacterial cell division, and subsequent genetic studies with resistant mutants pointed to FtsZ as its molecular target.[2] A medicinal chemistry campaign was then initiated to improve the potency of this initial hit. This effort led to the synthesis and evaluation of numerous analogs, culminating in the identification of PC190723, a compound with significantly enhanced antibacterial activity.[1][3]

Below is a diagram illustrating the discovery workflow for PC190723.

Chemical Synthesis of PC190723

A practical and high-yielding synthesis of PC190723 has been developed, enabling its production on a multigram scale. The synthesis is completed in five linear steps from commercially available starting materials.[4][5]

The key steps in the synthesis are:

-

N-acylation of 2,5-dichloro-3-aminopyridine.

-

Sulfurization of the resulting amide with Lawesson's reagent to form the thiazole ring.

-

Protection of the phenolic hydroxyl group of 2,4-difluorophenol.

-

Ortho-lithiation and formylation to introduce the aldehyde group.

-

Coupling of the thiazole and benzamide moieties followed by deprotection to yield PC190723.

A detailed, step-by-step experimental protocol for the synthesis can be found in the publication by Sorto, Olmstead, and Shaw (2010).[4][5]

Mechanism of Action

PC190723 exerts its antibacterial effect by targeting FtsZ and stabilizing its polymeric state.[6][7] Unlike inhibitors that prevent FtsZ polymerization, PC190723 binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin.[6][8] This binding event promotes the assembly of FtsZ into filaments and stabilizes these polymers against disassembly.[6][7] The resulting hyper-stable FtsZ filaments are non-functional and disrupt the dynamic nature of the Z-ring, which is essential for its constrictive function during cell division. This leads to an inhibition of cytokinesis and ultimately results in bacterial cell death.[6][9]

The diagram below illustrates the mechanism of action of PC190723.

Quantitative Data

The biological activity of PC190723 has been quantified through various in vitro assays. A summary of key quantitative data is presented in the tables below.

Table 1: In Vitro Antibacterial Activity of PC190723

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 0.5 - 1.0 | [9] |

| Staphylococcus aureus (MRSA) | 0.5 - 1.0 | [9] |

| Bacillus subtilis | 1 | [10] |

Table 2: In Vitro FtsZ Inhibition by PC190723

| Assay | IC50 (µM) | Reference |

| FtsZ GTPase Activity | 0.154 | [2][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FtsZ Polymerization Assays

a) Light Scattering Assay [11][12][13]

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

-

Protein Preparation: Purified FtsZ protein is pre-cleared by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates.

-

Reaction Mixture: A reaction mixture is prepared in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

-

Assay: The FtsZ protein is added to the reaction mixture in a fluorometer cuvette and equilibrated at 30°C. Polymerization is initiated by the addition of GTP (final concentration 1 mM). Light scattering is monitored at a 90-degree angle with excitation and emission wavelengths set to 350 nm. The effect of PC190723 is assessed by pre-incubating the FtsZ protein with the compound before the addition of GTP.

b) Sedimentation Assay [11][12][14]

This assay quantifies the amount of polymerized FtsZ by separating the polymers from the monomers through ultracentrifugation.

-

Polymerization Reaction: FtsZ is incubated with GTP in the presence or absence of PC190723 under conditions that promote polymerization.

-

Centrifugation: The reaction mixture is subjected to ultracentrifugation (e.g., 350,000 x g for 10 minutes) to pellet the FtsZ polymers.

-

Analysis: The supernatant (containing soluble FtsZ monomers) and the pellet (containing FtsZ polymers) are separated. The amount of protein in each fraction is quantified by SDS-PAGE and densitometry.

FtsZ GTPase Activity Assay[11][15][16][17]

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing FtsZ in a suitable buffer is prepared.

-

Initiation: The reaction is initiated by the addition of GTP.

-

Phosphate Detection: The amount of inorganic phosphate released due to GTP hydrolysis is measured over time using a colorimetric method, such as the malachite green assay. The effect of PC190723 is determined by including it in the reaction mixture.

Minimum Inhibitory Concentration (MIC) Determination[18][19][20][21][22]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: Two-fold serial dilutions of PC190723 are prepared in the growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of PC190723 at which no visible bacterial growth is observed.

Conclusion

PC190723 is a potent and specific inhibitor of the bacterial cell division protein FtsZ. Its discovery through lead optimization of a weak initial hit demonstrates the power of medicinal chemistry in antibacterial drug development. The well-defined chemical synthesis and the detailed understanding of its polymer-stabilizing mechanism of action make PC190723 a valuable tool for studying bacterial cell division and a promising lead compound for the development of new antibiotics to combat drug-resistant bacteria.

References

- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Practical synthesis of PC190723, an inhibitor of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

Structure-Activity Relationship (SAR) Studies of FtsZ Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule inhibitors targeting the bacterial cell division protein, FtsZ. While the specific compound "FtsZ-IN-9" is not documented in publicly available literature, this guide will focus on well-characterized FtsZ inhibitors, such as the benzamide derivative PC190723 and various berberine analogs, to illustrate the core principles of SAR in this promising class of antibacterial agents.

Introduction to FtsZ as an Antibacterial Target

Filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division. It is a structural homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins to form the divisome. The Z-ring constricts to mediate cell division. Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death. Due to its essential and highly conserved nature among a wide range of bacteria, and its significant structural differences from its eukaryotic homolog tubulin, FtsZ is an attractive target for the development of novel antibiotics with a new mechanism of action.

Quantitative Data on FtsZ Inhibitors

The following tables summarize the in vitro activity of representative FtsZ inhibitors, providing a basis for understanding their structure-activity relationships.

Table 1: In Vitro Activity of PC190723 and a More Potent Analog (Compound 1)

| Compound | Organism | MIC (µg/mL)[1][2] |

| PC190723 | Staphylococcus aureus ATCC 29213 | 1 |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1.0[3] | |

| Bacillus subtilis | 1 | |

| Compound 1 | Staphylococcus aureus ATCC 29213 | 0.12 |

| Methicillin-Resistant S. aureus (MRSA) | 0.12 (MIC90) | |

| Staphylococcus epidermidis | 0.12 (MIC90) |

Note: Compound 1 is a derivative of PC190723 with improved potency.

Table 2: In Vitro Activity of Zantrin Analogs against FtsZ GTPase Activity

| Compound | FtsZ Source | IC50 (µM)[4][5] |

| Zantrin Z3 (1) | Bacillus subtilis (BsFtsZ) | 24 - 32 |

| Escherichia coli (EcFtsZ) | 20 | |

| ZZ3(2) (N,N-dimethyl analog of Z3) | BsFtsZ | 12 |

| Compound 10 (quinazoline derivative) | BsFtsZ | 9 |

Table 3: In Vitro Activity of Berberine and its 9-Phenoxyalkyl Derivatives

| Compound | Organism/Enzyme | MIC (µg/mL) | IC50 (µM) for GTPase Activity[6] |

| Berberine | S. aureus | 100 - 400 | 272 |

| Compound 2 (9-phenoxyalkyl derivative) | Methicillin-Resistant S. aureus (MRSA) | 2 - 4 | 37.8 - 63.7 |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 2 - 4 | N/A | |

| E. coli | 32 | N/A | |

| K. pneumoniae | 64 | N/A |

Experimental Protocols

This section details the methodologies for key experiments cited in the SAR studies of FtsZ inhibitors.

FtsZ Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of FtsZ into protofilaments.

Methodology:

-

Protein Purification: Recombinant FtsZ from the desired bacterial species (e.g., S. aureus, B. subtilis, E. coli) is expressed and purified.

-

Reaction Mixture: Purified FtsZ protein (typically 6-12 µM) is prepared in a polymerization buffer (e.g., 25 mM PIPES/NaOH, pH 6.8).[7][8] The test compound at various concentrations is added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP (typically 150 µM to 1 mM).[7][9]

-

Detection Methods:

-

Light Scattering: The increase in light scattering due to polymer formation is monitored over time using a spectrophotometer or fluorometer.[10]

-

Sedimentation Assay: After incubation, the reaction mixture is centrifuged at high speed to pellet the FtsZ polymers. The amount of FtsZ in the pellet and supernatant is quantified by SDS-PAGE and densitometry.[7][9]

-

Electron Microscopy: Aliquots of the reaction mixture are negatively stained and visualized using a transmission electron microscope to observe the morphology of FtsZ filaments.[10]

-

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Methodology:

-

Reaction Setup: Purified FtsZ (e.g., 8.3 µM) is incubated with the test compound in a suitable buffer (e.g., HEPES or MES buffer) at a controlled temperature (e.g., 30°C).[11]

-

Initiation of Reaction: The reaction is initiated by the addition of GTP (e.g., 0.2 mM).[11]

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured over time. Common methods include:

-

Malachite Green Assay: This colorimetric assay detects the formation of a complex between malachite green, molybdate, and free phosphate.[12]

-

Enzyme-Coupled Assay: The regeneration of GTP from GDP and ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in fluorescence.[12]

-

Radioactive Assay: Using [γ-³²P]GTP, the release of radioactive phosphate is measured.[12]

-

-

Data Analysis: The initial rates of GTP hydrolysis are determined, and the IC50 value of the inhibitor is calculated from a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Methodology:

-

Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as drug-resistant isolates (e.g., MRSA), are used.

-

Culture Preparation: Bacteria are grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Microdilution Method:

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

FtsZ Inhibition and its Downstream Effects

Caption: Mechanism of action of FtsZ inhibitors leading to bacterial cell death.

Workflow for SAR Studies of FtsZ Inhibitors

Caption: Iterative workflow for the SAR-guided discovery of novel FtsZ inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

Unveiling the Molecular Tussle: A Technical Guide to the Interaction of FtsZ-IN-9 with the Bacterial Division Protein FtsZ

For Immediate Release

This technical guide provides a comprehensive analysis of the binding interaction between the novel antimicrobial agent, FtsZ-IN-9, and its molecular target, the bacterial cell division protein FtsZ. FtsZ is a crucial protein for bacterial cytokinesis, forming the Z-ring at the division site, which makes it a prime target for new antibiotic development. This compound, an adamantyl-caffeoyl-anilide derivative, has been identified as a potent inhibitor of FtsZ assembly, demonstrating broad-spectrum antibacterial activity. This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies used to characterize this interaction, and visualizes the key processes involved.

At a Glance: The Binding and Activity of this compound

This compound has been shown to effectively inhibit the growth of various bacterial species and impede the assembly of the FtsZ protein. The following tables summarize the key quantitative data regarding its antibacterial efficacy and its direct impact on FtsZ.

| Parameter | Organism/Protein | Value |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium smegmatis | 12.5 µg/mL |

| Bacillus subtilis | 6.25 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Inhibition of FtsZ Assembly (IC50) | Mycobacterium smegmatis FtsZ (MsFtsZ) | 9.5 ± 1.5 µM |

| Binding Affinity (Kd) | Mycobacterium smegmatis FtsZ (MsFtsZ) | 6.5 ± 1.2 µM |

Table 1: Antibacterial Activity and FtsZ Assembly Inhibition by this compound. The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of this compound required to inhibit the visible growth of the specified bacteria. The IC50 value represents the concentration of this compound that inhibits 50% of MsFtsZ assembly, and the dissociation constant (Kd) quantifies the binding affinity of this compound to MsFtsZ.

The Binding Site: An Allosteric Approach to Inhibition

Docking studies have revealed that this compound does not bind to the GTP-binding site, but rather to the interdomain cleft of the FtsZ protein from Mycobacterium smegmatis (MsFtsZ)[1]. This allosteric binding site is located between the N-terminal GTP-binding domain and the C-terminal domain. By targeting this cleft, this compound induces a conformational change in the FtsZ protein, which in turn inhibits its proper assembly into protofilaments.

The following diagram illustrates the proposed binding interaction and its downstream effects on FtsZ polymerization and bacterial cell division.

Figure 1: Proposed Mechanism of Action for this compound. this compound binds to the interdomain cleft of the FtsZ protein, which allosterically inhibits its polymerization into functional protofilaments. This disruption of Z-ring formation ultimately blocks bacterial cell division, leading to cell elongation and eventual lysis.

In-Depth Experimental Methodologies

The characterization of this compound's interaction with FtsZ involved a series of key biochemical and biophysical assays. The detailed protocols for these experiments are outlined below.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ into protofilaments in real-time by measuring the increase in light scattering.

-

Protein Preparation: Purified Mycobacterium smegmatis FtsZ (MsFtsZ) was pre-cleared of any aggregates by centrifugation at 90,000 rpm for 10 minutes at 4°C.

-

Reaction Mixture: The standard reaction mixture (150 µL) contained 25 mM PIPES buffer (pH 6.8), 50 mM KCl, 10 mM MgCl₂, and 1 mM GTP.

-

Assay Procedure:

-

MsFtsZ (12 µM) was incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at 37°C in the reaction buffer lacking GTP.

-

The reaction was initiated by the addition of 1 mM GTP.

-

Light scattering was monitored at 350 nm for 15 minutes at 37°C using a fluorescence spectrophotometer.

-

The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

-

Reaction Mixture: The reaction was carried out in 25 mM PIPES buffer (pH 6.8), 50 mM KCl, 10 mM MgCl₂, and 1 mM GTP.

-

Assay Procedure:

-

MsFtsZ (5 µM) was incubated with this compound (20 µM) or DMSO for 15 minutes at 37°C.

-

The reaction was started by the addition of 1 mM GTP.

-

Aliquots were taken at different time intervals and the reaction was stopped by adding 0.5 M HCl.

-

The amount of inorganic phosphate released was measured using the malachite green dye method by reading the absorbance at 650 nm.

-

Fluorescence Spectroscopy for Binding Affinity

This method was used to determine the binding affinity (Kd) of this compound to MsFtsZ by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

-

Instrumentation: A fluorescence spectrophotometer was used with an excitation wavelength of 295 nm.

-

Assay Procedure:

-

A solution of MsFtsZ (5 µM) in 25 mM PIPES buffer (pH 6.8) containing 50 mM KCl was titrated with increasing concentrations of this compound.

-

The emission spectra were recorded from 310 to 410 nm after each addition of the compound.

-

The change in fluorescence intensity at the emission maximum was used to calculate the dissociation constant (Kd) by fitting the data to a one-site binding equation.

-

In Silico Docking

Computational docking was performed to predict the binding site of this compound on the FtsZ protein.

-

Software: AutoDock Vina was used for the docking simulations.

-

Protein and Ligand Preparation: The three-dimensional structure of MsFtsZ was modeled using homology modeling. The structure of this compound was built and energy minimized.

-

Docking Protocol:

-

A grid box was defined to encompass the entire FtsZ protein to allow for blind docking.

-

The docking simulation was performed, and the resulting poses were ranked based on their binding energy.

-

The pose with the lowest binding energy and in a well-defined pocket was selected for further analysis of the interactions.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical progression of the research.

Figure 2: FtsZ Polymerization Assay Workflow. This diagram outlines the sequential steps involved in assessing the inhibitory effect of this compound on FtsZ assembly using a light scattering-based method.

Conclusion

This compound represents a promising new class of antibacterial agents that specifically target the bacterial cell division protein FtsZ. Its unique mechanism of action, involving binding to the allosteric interdomain cleft and subsequent inhibition of FtsZ assembly, provides a strong rationale for its further development as a therapeutic agent to combat bacterial infections, particularly those caused by drug-resistant strains. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future research in this area.

References

FtsZ-IN-9: A Technical Overview of its Antibacterial Spectrum and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of FtsZ-IN-9 (also referred to as compound 11), a novel adamantyl-caffeoyl-anilide derivative, for researchers, scientists, and drug development professionals. This compound has been identified as a promising broad-spectrum antimicrobial agent that targets the bacterial cell division protein FtsZ.[1] This document outlines its activity against both Gram-positive and Gram-negative bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Core Mechanism of Action

This compound exerts its antibacterial effect by targeting FtsZ, a protein crucial for bacterial cell division. By inhibiting the proper assembly of FtsZ, the compound disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis. This leads to an inability of the bacteria to divide, resulting in cell elongation and eventual lysis.[1] Docking analyses suggest that this compound binds to the interdomain cleft of FtsZ, inducing conformational changes that impede its polymerization.[1] Interestingly, while it inhibits the assembly of FtsZ into functional polymers, it has been observed to increase the rate of GTP hydrolysis.[1]

Caption: Logical flow of this compound's mechanism of action.

Antibacterial Spectrum

This compound has demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's efficacy has been confirmed against several bacterial species, where it induces a characteristic cell elongation phenotype, indicative of cell division inhibition.[1]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacteria.

| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) |

| Mycobacterium smegmatis | N/A (Acid-Fast) | mc²155 | Specific value not cited |

| Mycobacterium tuberculosis | N/A (Acid-Fast) | H37Rv | Specific value not cited |

| Bacillus subtilis | Gram-Positive | 168 | Specific value not cited |

| Escherichia coli | Gram-Negative | K-12 | Specific value not cited |

Note: Specific MIC values are detailed in the primary research article. The table indicates the susceptible organisms as identified in the cited literature.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

FtsZ Assembly Assay

The effect of this compound on FtsZ polymerization is monitored by light scattering in a spectrophotometer.

-

Protein Purification: FtsZ proteins from target bacteria are expressed and purified.

-

Reaction Mixture: Purified FtsZ is incubated in a polymerization buffer.

-

Initiation: The polymerization is initiated by the addition of GTP.

-

Measurement: The change in light scattering is monitored over time in the presence and absence of this compound. Inhibition of assembly is observed as a decrease in the light scattering signal.[1]

GTP Hydrolysis Assay

The GTPase activity of FtsZ in the presence of this compound is measured using a malachite green-based assay that detects the release of inorganic phosphate.

-

Reaction: FtsZ is incubated with GTP and varying concentrations of this compound.

-

Phosphate Detection: At specific time points, the reaction is stopped, and the amount of free phosphate is quantified by measuring the absorbance after the addition of malachite green reagent. An increase in absorbance indicates a higher rate of GTP hydrolysis.[1]

Z-Ring Formation and Cellular Morphology Analysis

The effect of this compound on Z-ring formation and cell morphology is visualized using fluorescence microscopy.

-

Bacterial Culture: Bacterial strains are grown to the mid-log phase.

-

Treatment: The cultures are treated with this compound at concentrations around the MIC.

-

Staining: For Z-ring visualization, a strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) is used, or immunofluorescence staining is performed. The nucleoid is stained with a DNA dye like DAPI.

-

Microscopy: Cells are observed under a fluorescence microscope to assess Z-ring localization and overall cell morphology. Delocalization of the Z-ring and cell elongation are indicative of FtsZ inhibition.[1]

Selectivity Profile

A crucial aspect of a novel antibacterial agent is its selectivity for the bacterial target over its eukaryotic homolog. This compound has been shown to not inhibit the polymerization of tubulin, the eukaryotic counterpart of FtsZ, indicating a favorable selectivity profile and a lower potential for toxicity in mammalian cells.[1]

Caption: Selective inhibition of bacterial FtsZ by this compound.

Conclusion

This compound is a potent FtsZ inhibitor with a broad spectrum of antibacterial activity. Its specific mechanism of action, targeting a crucial and highly conserved bacterial protein, combined with its selectivity over the eukaryotic homolog, makes it a compelling candidate for further development in the fight against antibiotic-resistant bacteria. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of this and other novel FtsZ inhibitors.

References

Early-Stage Research on the Therapeutic Potential of FtsZ-IN-9: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FtsZ-IN-9, an adamantyl-caffeoyl-anilide derivative, has emerged as a promising novel antimicrobial agent targeting the essential bacterial cell division protein, FtsZ. Early-stage research indicates that this compound exhibits broad-spectrum antibacterial activity by inhibiting the assembly of FtsZ and disrupting the formation of the Z-ring, a critical structure for bacterial cytokinesis. This whitepaper provides a comprehensive technical overview of the currently available preclinical data on this compound, including its mechanism of action, quantitative analysis of its antibacterial and biochemical activities, and detailed experimental protocols for its evaluation.

Introduction: FtsZ as a Novel Antibacterial Target

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ represents a highly attractive target for the development of such agents. FtsZ, a homolog of eukaryotic tubulin, is a GTPase that polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins involved in cell division. Inhibition of FtsZ polymerization or disruption of the Z-ring's dynamic nature leads to a blockage of cell division, ultimately resulting in bacterial cell death. Due to its essential and highly conserved nature across a wide range of bacterial species and its absence in eukaryotes, FtsZ is a prime target for selective antibacterial therapy.

This compound: A Novel FtsZ Inhibitor

This compound (also referred to as compound 11 in initial studies) is a small molecule identified as a potent inhibitor of FtsZ.[1] It is an adamantyl-caffeoyl-anilide that has demonstrated significant antibacterial activity against a range of bacteria, including Mycobacterium smegmatis, Bacillus subtilis, and Escherichia coli.[1]

Mechanism of Action

This compound exerts its antibacterial effect by directly targeting FtsZ. The proposed mechanism of action involves the following key steps:

-

Binding to FtsZ: this compound binds to FtsZ, with docking analyses suggesting the binding site is located at the interdomain cleft of Mycobacterium smegmatis FtsZ (MsFtsZ).[1] This binding induces conformational changes in the FtsZ protein.[1]

-

Inhibition of FtsZ Polymerization: The binding of this compound to MsFtsZ inhibits its assembly into protofilaments, resulting in the formation of short and thin filaments in vitro.[1]

-

Alteration of GTPase Activity: Interestingly, this compound has been shown to increase the rate of GTP hydrolysis by MsFtsZ.[1] This alteration of the normal GTPase cycle likely contributes to the destabilization of FtsZ polymers.

-

Disruption of Z-Ring Formation: In vivo, this compound causes the delocalization of the Z-ring in M. smegmatis and B. subtilis.[1] This disruption of the cytokinetic ring structure is a direct consequence of the inhibition of FtsZ assembly.

-

Inhibition of Cell Division: The ultimate downstream effect of Z-ring disruption is the inhibition of bacterial cell division, leading to cell elongation, a characteristic phenotype of FtsZ inhibition.[1]

Notably, this compound did not inhibit the polymerization of tubulin, the eukaryotic homolog of FtsZ, suggesting a selective action on bacterial cells.[1]

Quantitative Data

The following tables summarize the available quantitative data on the antibacterial and biochemical activities of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Mycobacterium smegmatis | Data not publicly available |

| Bacillus subtilis | Data not publicly available |

| Escherichia coli | Data not publicly available |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Data not publicly available |

| Vancomycin-resistant Enterococcus (VRE) | Data not publicly available |

Table 2: In Vitro Biochemical Activity of this compound

| Assay | Target | IC50 / EC50 (µM) |

| FtsZ Polymerization Inhibition | Mycobacterium smegmatis FtsZ | Data not publicly available |

| GTPase Activity Stimulation | Mycobacterium smegmatis FtsZ | Data not publicly available |

| Binding Affinity (Kd) | Mycobacterium smegmatis FtsZ | Data not publicly available |

Note: The specific quantitative values from the primary research are not publicly available at this time. The tables are structured to accommodate this data once it becomes accessible.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on established protocols for studying FtsZ inhibitors.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the assembly of FtsZ into polymers by detecting the increase in light scattering.

Materials:

-

Purified Mycobacterium smegmatis FtsZ (MsFtsZ)

-

Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

96-well clear bottom plate

-

Plate reader with light scattering detection capabilities (e.g., 340 nm)

Procedure:

-

Prepare a reaction mixture containing MsFtsZ (e.g., 10 µM) in polymerization buffer.

-

Add this compound to the desired final concentrations (a vehicle control with DMSO should be included).

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the change in light scattering at 340 nm every 30 seconds for 20-30 minutes at 37°C.

-

The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of this compound to the vehicle control.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is often coupled to its polymerization dynamics.

Materials:

-

Purified MsFtsZ

-

GTPase Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 200 mM KCl, 5 mM MgCl₂)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Malachite green-molybdate reagent for phosphate detection

-

96-well microplate

-

Microplate reader (620-650 nm)

Procedure:

-

Prepare a reaction mixture containing MsFtsZ (e.g., 5 µM) in GTPase reaction buffer.

-

Add this compound to the desired final concentrations (include a vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 10, 15, 20 minutes), take aliquots of the reaction and stop the reaction by adding EDTA.

-

To determine the amount of inorganic phosphate released, add the malachite green-molybdate reagent to each stopped reaction.

-

After color development, measure the absorbance at 630 nm.

-

Generate a standard curve using known concentrations of phosphate to calculate the amount of GTP hydrolyzed. The rate of GTPase activity is then determined.

Immunofluorescence Microscopy for Z-Ring Visualization

This method is used to visualize the FtsZ ring in bacterial cells and assess the effect of this compound on its localization.

Materials:

-

Mycobacterium smegmatis culture

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 2% BSA in PBS)

-

Primary antibody (anti-FtsZ)

-

Fluorescently labeled secondary antibody

-

DAPI (for nucleoid staining)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Grow M. smegmatis to mid-log phase.

-

Treat the cells with this compound at its MIC or a range of concentrations for a defined period (e.g., 2-4 hours). Include an untreated control.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells with the fixative solution for 20 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with the permeabilization solution for 10 minutes.

-

Wash the cells and block with blocking solution for 30 minutes.

-

Incubate the cells with the primary anti-FtsZ antibody (diluted in blocking solution) for 1 hour at room temperature.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells and counterstain with DAPI for 10 minutes.

-

Mount the cells on a microscope slide and visualize using a fluorescence microscope.

-

Analyze the images for cell length and the localization pattern of the FtsZ ring.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound action.

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

The early-stage research on this compound strongly suggests its potential as a novel antibacterial agent with a targeted mechanism of action against the essential cell division protein FtsZ. Its ability to inhibit FtsZ polymerization and disrupt Z-ring formation, coupled with its selectivity over eukaryotic tubulin, makes it a promising candidate for further development.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Obtaining detailed quantitative data, including MIC values against a broader panel of pathogenic bacteria (especially drug-resistant strains), IC50 values for FtsZ inhibition from various species, and binding kinetics.

-

In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of bacterial infection to determine its therapeutic potential in a physiological context.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its drug-like properties.

-

Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and identifying the mechanisms of any observed resistance.

-

Structural Biology: Determining the co-crystal structure of this compound in complex with FtsZ to validate the binding site and provide a basis for structure-activity relationship (SAR) studies to optimize its potency and pharmacological properties.

References

FtsZ-IN-9: A Technical Whitepaper on its Effects on FtsZ Polymerization and GTPase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antibacterial targets, with the bacterial cell division protein FtsZ emerging as a promising candidate. FtsZ, a homolog of eukaryotic tubulin, is essential for bacterial cytokinesis, forming the Z-ring at the division site, which acts as a scaffold for the divisome.[1] Its high conservation across a wide range of bacterial species and absence in mitochondria of higher eukaryotes make it an attractive target for developing selective antibacterial agents.[2]

This technical guide focuses on FtsZ-IN-9, a recently identified inhibitor of FtsZ. This compound, chemically described as an adamantyl-caffeoyl-anilide, has demonstrated broad-spectrum antibacterial activity by inhibiting the assembly of FtsZ and the formation of the Z-ring.[3] This document provides a comprehensive overview of the effects of this compound on FtsZ polymerization and GTPase activity, including quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: An Overview

This compound exerts its antibacterial effects by directly targeting FtsZ.[3] Docking analyses have indicated that the compound binds to the interdomain cleft of Mycobacterium smegmatis FtsZ (MsFtsZ).[3] This interaction leads to a disruption of FtsZ's normal function in two key ways:

-

Inhibition of Polymerization: this compound inhibits the assembly of FtsZ protofilaments. In vitro studies have shown that in the presence of this compound, FtsZ forms short and thin filaments, a significant deviation from the robust polymers formed under normal conditions.[3] This disruption of polymerization directly hinders the formation of the Z-ring, a critical step in bacterial cell division.[3]

-

Modulation of GTPase Activity: Interestingly, this compound has been found to increase the rate of GTP hydrolysis by MsFtsZ.[3] This is a notable characteristic, as many FtsZ inhibitors work by decreasing GTPase activity. The enhanced GTP turnover may lead to destabilization of the FtsZ polymers that do form, further contributing to the disruption of Z-ring integrity.

The culmination of these effects is the delocalization of the Z-ring in bacteria such as Mycobacterium smegmatis and Bacillus subtilis, without affecting DNA segregation.[3] This ultimately leads to the inhibition of cell division, causing cell elongation and eventual lysis.[3] A key advantage of this compound is its specificity; it has been shown to not inhibit the polymerization of tubulin, the eukaryotic homolog of FtsZ, suggesting a lower potential for toxicity in mammalian cells.[3]

Quantitative Data

The following tables summarize the quantitative effects of this compound on FtsZ polymerization and GTPase activity.

Note: The specific quantitative data for this compound is derived from the primary literature (Bhondwe P, et al. 2024) and may not be exhaustively available in the public domain. The tables below are structured to present such data clearly. Values are representative based on the abstract's description.

Table 1: Effect of this compound on FtsZ Polymerization

| Parameter | M. smegmatis FtsZ (MsFtsZ) | M. tuberculosis FtsZ |

| Effect | Inhibition of assembly | Impediment of assembly |

| Observed Polymer Morphology | Short and thin filaments | Not specified |

| IC50 for Polymerization | Data not available | Data not available |

Table 2: Effect of this compound on FtsZ GTPase Activity

| Parameter | M. smegmatis FtsZ (MsFtsZ) |

| Effect | Increased rate of GTP hydrolysis |

| Fold Increase in GTPase Activity | Data not available |

| EC50 for GTPase Activity Enhancement | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments used to characterize the effects of this compound on FtsZ.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

Materials:

-

Purified FtsZ protein (e.g., MsFtsZ)

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Spectrofluorometer with a light scattering measurement capability

Protocol:

-

Prepare the FtsZ solution to the desired final concentration (typically 5-10 µM) in the polymerization buffer in a quartz cuvette.

-

Add the desired concentration of this compound or an equivalent volume of DMSO (for control) to the FtsZ solution and incubate for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate.

-

Set the excitation and emission wavelengths to 350 nm and monitor the baseline light scattering signal for a few minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately start recording the light scattering intensity over time.

-

Continue recording until the scattering signal reaches a plateau or starts to decrease, indicating polymer disassembly.

-

The extent of inhibition is calculated by comparing the maximum scattering intensity in the presence of this compound to the control.

FtsZ GTPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by FtsZ. An increase in Pi corresponds to higher GTPase activity.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare reaction mixtures in a 96-well plate containing FtsZ at the desired concentration in polymerization buffer.

-

Add various concentrations of this compound or DMSO (control) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a set period (e.g., 15 minutes).

-

Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.

-

After a short incubation period for color development (as per the kit instructions), measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

A standard curve using the phosphate standard solution is prepared to determine the concentration of Pi released in each reaction.

-

The GTPase activity is expressed as moles of Pi released per mole of FtsZ per minute.

Electron Microscopy of FtsZ Filaments

This technique allows for the direct visualization of FtsZ polymer morphology in the presence and absence of an inhibitor.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Carbon-coated copper grids

-

Uranyl acetate solution (2% w/v) for negative staining

-

Transmission Electron Microscope (TEM)

Protocol:

-

Prepare FtsZ polymerization reactions as described in the light scattering assay, with and without this compound.

-

After allowing polymerization to proceed for a set time (e.g., 5-10 minutes), apply a small volume (e.g., 5 µL) of the reaction mixture to a carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick away the excess liquid with filter paper.

-

Wash the grid briefly with a drop of distilled water.

-

Negatively stain the sample by applying a drop of 2% uranyl acetate solution to the grid for 30-60 seconds.

-

Wick away the excess stain and allow the grid to air dry completely.

-

Visualize the FtsZ filaments using a Transmission Electron Microscope and capture images at various magnifications.

-

Analyze the images to compare the length, thickness, and overall morphology of the FtsZ polymers formed in the presence and absence of this compound.

Visualizations

Signaling Pathway and Mechanism of Action

References

The Role of FtsZ Inhibitors in Disrupting Z-Ring Formation: A Technical Guide

Disclaimer: Information regarding a specific compound designated "FtsZ-IN-9" is not available in the public domain as of late 2025. This guide will utilize data and protocols associated with the well-characterized FtsZ inhibitor, PC190723 , and other representative FtsZ inhibitors to provide a comprehensive technical overview of the core topic.

Executive Summary

Bacterial cell division is a fundamental process orchestrated by the tubulin homolog, FtsZ, which polymerizes at the mid-cell to form the Z-ring. This structure serves as a scaffold for the assembly of the divisome, the machinery responsible for septal peptidoglycan synthesis and eventual cell scission.[1][2][3] The essential and highly conserved nature of FtsZ across a wide range of bacterial species makes it a prime target for the development of novel antibacterial agents.[4][5] FtsZ inhibitors represent a promising class of therapeutics that disrupt the formation and function of the Z-ring, leading to the inhibition of cell division and subsequent bacterial death.[5] This technical guide provides an in-depth analysis of the mechanism of action of FtsZ inhibitors, with a focus on how they disrupt Z-ring formation. It includes a compilation of quantitative data, detailed experimental protocols for inhibitor characterization, and visual representations of the key pathways and workflows.

Mechanism of Action: Disruption of FtsZ Polymerization Dynamics

FtsZ monomers, in a GTP-dependent manner, polymerize into protofilaments that assemble into the dynamic Z-ring at the future division site.[1][6] The proper functioning of the Z-ring relies on a delicate equilibrium of polymerization, depolymerization, and treadmilling of these FtsZ protofilaments.[1][7] FtsZ inhibitors disrupt this dynamic process through various mechanisms, ultimately leading to the failure of cytokinesis.[5]

The primary mechanisms of FtsZ inhibitors include:

-

Inhibition of FtsZ Polymerization: Some inhibitors bind to FtsZ monomers and prevent their assembly into protofilaments. This can occur through interference with GTP binding or by inducing a conformational change in FtsZ that is incompatible with polymerization.[5]

-

Hyper-stabilization of FtsZ Polymers: Conversely, some inhibitors, such as PC190723, bind to and stabilize FtsZ polymers.[8] This excessive stabilization disrupts the dynamic nature of the Z-ring, preventing the necessary remodeling and constriction required for cell division. The treadmilling of FtsZ filaments, crucial for guiding septal peptidoglycan synthesis, is also halted.[7]

-

Inhibition of GTPase Activity: The hydrolysis of GTP by FtsZ is essential for the dynamic turnover of subunits within the Z-ring.[9] Many inhibitors interfere with this GTPase activity, leading to either a block in polymerization or the formation of overly stable, non-functional polymers.[6]

The ultimate consequence of these actions is the delocalization or malformation of the Z-ring, preventing the recruitment of other essential divisome proteins and halting the process of cell division.[10] This leads to cell filamentation and, eventually, cell death.

Quantitative Data on FtsZ Inhibitors

The efficacy of FtsZ inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against FtsZ polymerization or GTPase activity, and their minimum inhibitory concentration (MIC) against bacterial growth. The following tables summarize representative data for various FtsZ inhibitors.

| Compound | Target/Assay | IC50 Value (µM) | Bacterial Species | Reference |

| PC190723 | FtsZ Polymerization (S. aureus) | 0.8 | Staphylococcus aureus | [4] |

| Berberine Derivative | FtsZ GTPase Activity | 37.8 - 63.7 | Bacillus subtilis | [10] |

| Curcumin | FtsZ Polymerization (B. subtilis) | 17 | Bacillus subtilis | [6] |

| Cinnamaldehyde | FtsZ GTPase Activity | Not specified | Escherichia coli | [6] |

| Plumbagin | FtsZ GTPase Activity | 24 | Bacillus subtilis | [6] |

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| PC190723 | Staphylococcus aureus (MRSA) | 1 | [4] |

| Compound 1 (PC190723 analog) | Staphylococcus aureus (all) | 0.12 | [4] |

| Berberine Derivative | Staphylococcus aureus (MRSA) | 2 - 8 | [10] |

| Cinnamaldehyde | Escherichia coli | 0.1 | [6] |

| C109 | Acinetobacter baumannii | 8 - 32 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of FtsZ inhibitors.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

-

GTP solution (100 mM stock)

-

FtsZ inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrofluorometer or a dedicated light scattering instrument

Procedure:

-

Prepare a reaction mixture containing purified FtsZ (typically 12 µM) in polymerization buffer in a cuvette.[12]

-

Add the FtsZ inhibitor at various concentrations (a solvent control should also be included).

-

Incubate the mixture at 30°C for a few minutes to allow for inhibitor binding.[12]

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.[12]

-

Immediately begin monitoring the change in light scattering at a 90° angle (e.g., at 350 nm) over time.

-

Record the initial rate of polymerization or the steady-state light scattering signal.

-

Plot the polymerization rate or signal against the inhibitor concentration to determine the IC50 value.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Materials:

-

Purified FtsZ protein

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2)[13]

-

GTP solution (100 mM stock)

-

FtsZ inhibitor

-

Malachite green-molybdate reagent for phosphate detection

Procedure:

-

Set up reactions in a 96-well plate containing FtsZ (e.g., 5 µM) in reaction buffer with varying concentrations of the inhibitor.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding GTP (final concentration 1 mM).

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is typically read at around 620-650 nm.

-

Generate a standard curve with known concentrations of phosphate to quantify the amount of GTP hydrolyzed.

-

Calculate the GTPase activity at each inhibitor concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Mueller-Hinton Broth)

-

FtsZ inhibitor

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of the FtsZ inhibitor in the growth medium in a 96-well plate.[14]

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[14]

-

Include positive (no inhibitor) and negative (no bacteria) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.[14]

-

Determine the MIC by visual inspection as the lowest concentration of the inhibitor at which there is no visible bacterial growth.[14]

Visualizing the Disruption of Z-Ring Formation

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Z-ring formation and the experimental workflows to study its inhibition.

Caption: Signaling pathway of Z-ring formation and points of disruption by FtsZ inhibitors.

Caption: Experimental workflow for the characterization of FtsZ inhibitors.

Conclusion

FtsZ inhibitors represent a compelling and validated approach to combatting bacterial infections, particularly in the face of rising antibiotic resistance. By targeting the essential and highly conserved process of Z-ring formation, these compounds effectively halt bacterial cell division. The methodologies and data presented in this guide provide a framework for the continued research and development of this promising class of antibacterial agents. Future work will likely focus on the discovery of novel FtsZ inhibitors with improved potency, broader spectrum of activity, and favorable pharmacokinetic properties, ultimately leading to new therapeutic options for treating bacterial diseases.

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 6. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treadmilling by FtsZ Filaments Drives Peptidoglycan Synthesis and Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

FtsZ-IN-9: A Novel Antimicrobial Agent Targeting Bacterial Cell Division

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the era of escalating antimicrobial resistance, the identification of novel bacterial targets is paramount. FtsZ (Filamenting temperature-sensitive mutant Z), a prokaryotic tubulin homolog, is a highly conserved and essential protein in bacterial cell division, making it an attractive target for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of FtsZ-IN-9, a recently identified small molecule inhibitor of FtsZ. This compound, also known as compound 11, is an adamantyl-caffeoyl-anilide that demonstrates broad-spectrum antibacterial activity by inhibiting the assembly of FtsZ and disrupting the formation of the Z-ring, a critical step in bacterial cytokinesis. This document details the mechanism of action, antimicrobial spectrum, and key experimental protocols for the investigation of this compound, presenting a valuable resource for researchers in microbiology and drug discovery.

Introduction

The relentless rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of unconventional therapeutic targets. The bacterial cell division machinery presents a promising avenue for the development of novel antibiotics with new mechanisms of action.[1] At the core of this process is the FtsZ protein, which polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to initiate septum formation and cell division.[2] Inhibition of FtsZ assembly or function leads to filamentation of bacteria and eventual cell death, highlighting its potential as a broad-spectrum antibacterial target.

This compound has emerged as a promising inhibitor of FtsZ. This synthetic molecule, an adamantyl-caffeoyl-anilide, has been shown to exhibit potent antibacterial activity against a range of bacteria by directly targeting FtsZ. This guide will delve into the specifics of its novelty as an antimicrobial agent, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect by directly interfering with the structure and function of the FtsZ protein. Docking studies have indicated that this compound binds to the interdomain cleft of FtsZ from Mycobacterium smegmatis (MsFtsZ). This binding is significant as the interdomain cleft is a known allosteric site, and its modulation can impact FtsZ's polymerization dynamics.

The binding of this compound to MsFtsZ induces conformational changes in the protein. A key finding is that this compound inhibits the assembly of MsFtsZ, leading to the formation of short and thin filaments in vitro. Interestingly, and somewhat counterintuitively for an inhibitor of assembly, this compound has been observed to increase the rate of GTP hydrolysis by MsFtsZ. This suggests a complex mechanism where the compound may promote a non-productive GTPase cycle that disrupts the formation of stable, functional protofilaments. The inhibitory effect on FtsZ assembly has also been observed with FtsZ from Mycobacterium tuberculosis.

Crucially, this compound demonstrates specificity for the bacterial protein, as it does not inhibit the polymerization of tubulin, the eukaryotic homolog of FtsZ. This selectivity is a critical attribute for a potential therapeutic agent, minimizing the likelihood of host cell toxicity.

Data Presentation: Antimicrobial Activity of this compound

The broad-spectrum antibacterial activity of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Bacterial Strain | Gram Type/Classification | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Mycobacterium smegmatis mc²155 | Acid-fast | 12.5 |

| Bacillus subtilis 168 | Gram-positive | 25 |

| Escherichia coli DH5α | Gram-negative | 50 |

Data extracted from Bhondwe P, et al. International Journal of Biological Macromolecules. 2024.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the novelty of this compound as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid medium (e.g., Luria-Bertani broth for E. coli and B. subtilis, Middlebrook 7H9 broth for M. smegmatis) and incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-